molecular formula C14H8ClN3O3 B1595163 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 690989-63-0

5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1595163
CAS RN: 690989-63-0
M. Wt: 301.68 g/mol
InChI Key: FXYLDLUPRJEJPD-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered ring consisting of a nitrogen atom and four carbon atoms. It is a colorless solid that is soluble in water and has a melting point of 273°C. This compound is used in a variety of scientific fields, including synthetic organic chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Biological and Pharmaceutical Applications

  • Central Nervous System Depressant Activity : Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their potential CNS depressant activities. Compounds within this class demonstrated significant antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity, indicating their potential in developing therapeutic agents with fewer side effects (Singh et al., 2012).

  • Antimicrobial and Antibacterial Properties : Derivatives of 1,3,4-oxadiazole, including those with similar structures to 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been reported to exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular activities. This suggests their significant role in developing new antimicrobial agents to combat multidrug-resistant bacteria and fungi (Jafari et al., 2017).

Chemical and Material Science Applications

  • Corrosion Inhibition : Oxadiazole derivatives have been investigated for their efficiency in inhibiting mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors, showcasing their potential in industrial applications to protect metals against corrosion (Kalia et al., 2020).

  • Liquid Crystal Properties : Certain 1,3,4-oxadiazole derivatives with specific substitutions exhibit liquid crystalline behaviors, including nematic and smectic A phases. The presence of strong polar groups and the influence of alkoxy chains and heterocyclic rings indicate their utility in designing new materials for display technologies (Abboud et al., 2017).

Synthesis and Methodological Advancements

  • Green Chemistry Approaches : The synthesis of 2-aryl-1,3,4-oxadiazoles using eco-friendly methods highlights the emphasis on sustainable chemistry. Techniques featuring high yields, water as a reaction medium, and no requirement for additional catalysts are increasingly vital for environmentally conscious chemical synthesis (Zhu et al., 2015).

properties

IUPAC Name

5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-11-3-1-2-10(8-11)14-16-13(17-21-14)9-4-6-12(7-5-9)18(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYLDLUPRJEJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358343
Record name 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690989-63-0
Record name 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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